2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
Overview
Description
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2. It is a derivative of pyrrolidine and is commonly used in organic synthesis. The compound is characterized by its tert-butyl group and octahydro-pyrrolo structure, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride typically involves the following steps:
Formation of the Pyrrolo Ring: The initial step involves the formation of the pyrrolo ring through a cyclization reaction.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is carried out under controlled conditions to ensure high yield and purity. The process involves:
Large-Scale Cyclization: Utilizing large reactors to carry out the cyclization reaction efficiently.
Boc Protection: Employing automated systems to introduce the Boc group with precision.
Purification and Crystallization: Using advanced purification techniques such as recrystallization to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolo ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate Hydrochloride
- tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate Hydrochloride
Uniqueness
2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its Boc-protected amine group and octahydro-pyrrolo ring make it particularly useful in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14;/h9-10,13H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBPCLVBEAVQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCC2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856828 | |
Record name | tert-Butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-69-9 | |
Record name | 2H-Pyrrolo[3,4-c]pyridine-2-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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